N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
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Overview
Description
N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide is a synthetic compound with a complex structure that includes a benzamide moiety and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide typically involves the reaction of dimethylamine with acrylonitrile, followed by further chemical modifications. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an analgesic or anti-inflammatory agent.
Industry: The compound is used in the production of various industrial chemicals and materials, including surfactants and polymers
Mechanism of Action
The mechanism of action of N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways within cells. The compound may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways and exerting its effects on various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide include:
- N,N-dimethyl-1,3-propanediamine
- 3-dimethylamino-1-propanol
- 4-dimethylaminopyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes both a benzamide moiety and a dimethylamino group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)12(14(18)16(3)4)15-13(17)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRCMNALNSCRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)N(C)C)NC(=O)C1=CC=CC=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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